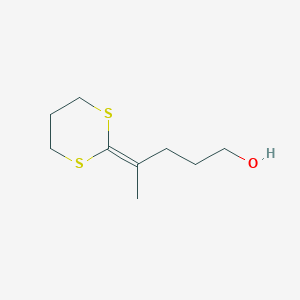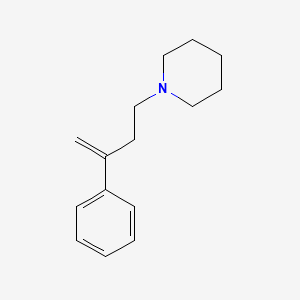![molecular formula C23H30NOSSi+ B14319039 2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium CAS No. 113267-15-5](/img/structure/B14319039.png)
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium is a synthetic organic compound that features a thiazolium core substituted with a tert-butyl(diphenyl)silyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP or imidazole . The reaction conditions are carefully controlled to ensure the selective protection of primary hydroxyl groups over secondary and tertiary ones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether moiety, using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Tetrabutylammonium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学的研究の応用
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium has several applications in scientific research:
作用機序
The mechanism of action of 2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium involves its interaction with molecular targets through its silyl ether moiety. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations . The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilyl chloride: Another silyl ether protecting group with similar stability but different steric properties.
tert-Butyldiphenylsilyl chloride: Similar in structure but with different reactivity and selectivity.
Trimethylsilyl chloride: A less bulky silyl ether protecting group with different stability and reactivity.
Uniqueness
2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium is unique due to its combination of a thiazolium core and a tert-butyl(diphenyl)silyl group, which provides enhanced stability and selectivity in chemical reactions . This makes it a valuable tool in synthetic organic chemistry and various research applications .
特性
CAS番号 |
113267-15-5 |
|---|---|
分子式 |
C23H30NOSSi+ |
分子量 |
396.6 g/mol |
IUPAC名 |
tert-butyl-[1-(3,4-dimethyl-1,3-thiazol-3-ium-2-yl)ethoxy]-diphenylsilane |
InChI |
InChI=1S/C23H30NOSSi/c1-18-17-26-22(24(18)6)19(2)25-27(23(3,4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-17,19H,1-6H3/q+1 |
InChIキー |
XHSUAAAOTIPWGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=[N+]1C)C(C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)

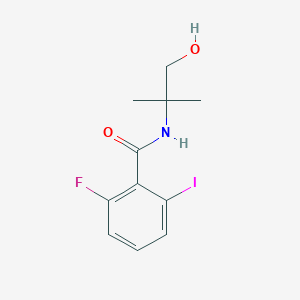
![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)

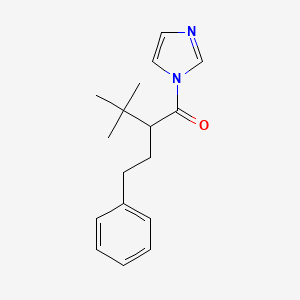
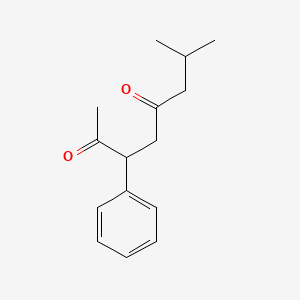
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
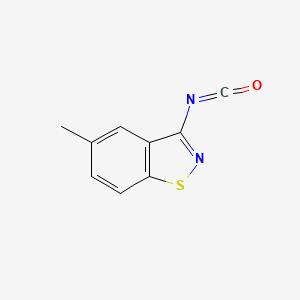
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
